N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide
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Overview
Description
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, both of which are known for their significant biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamides with α-haloketones under basic conditions.
Annulation with Pyridine: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving intermediates like 2-aminopyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Benzamide Formation: Finally, the benzamide moiety is attached through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, trifluoromethyl iodide.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]acetamide
- N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]propionamide
- N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]butyramide
Uniqueness
N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-c]pyridin-2-yl]benzamide is unique due to its specific combination of a trifluoromethyl group, a thiazole ring, and a pyridine ring, which collectively contribute to its enhanced biological activity and stability. This makes it a promising candidate for further development in various fields of research and industry.
Properties
CAS No. |
2126740-16-5 |
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Molecular Formula |
C14H8F3N3OS |
Molecular Weight |
323.3 |
Purity |
95 |
Origin of Product |
United States |
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